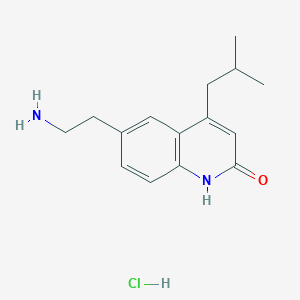![molecular formula C20H21N5O3 B6469454 1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640865-89-8](/img/structure/B6469454.png)
1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.16443955 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that 1,8-naphthyridine derivatives have been found to exhibit diverse biological activities . For instance, some 1,8-naphthyridine derivatives have shown inhibitory effects on the growth of HepG2 liver cancer cells .
Mode of Action
It is known that certain 1,8-naphthyridine derivatives can intercalate with the dna segment of topoisomerase ii , which could potentially inhibit the enzyme’s activity and disrupt DNA replication and transcription, leading to cell death.
Biochemical Pathways
Given the potential interaction with topoisomerase ii , it can be inferred that the compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability.
Result of Action
Given its potential interaction with topoisomerase ii , it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-16(12-17(26)24(2)20(23)28)19(27)25-10-7-13(8-11-25)15-6-5-14-4-3-9-21-18(14)22-15/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELUMHLGVNYDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(3,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6469385.png)
![6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469410.png)
![2-[(cyclobutylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469412.png)
![6-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469413.png)
![2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469420.png)
![8-(2,4-dichloro-5-methylbenzenesulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469424.png)
![2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469430.png)
![2-tert-butyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469435.png)
![2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469442.png)
![2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469456.png)
![2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469462.png)
![6-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469463.png)
![4'-methyl-8-(naphthalene-1-sulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469465.png)
